Advanced Technical Guide: Physicochemical Properties and Synthetic Applications of CAS 51123-59-2
Advanced Technical Guide: Physicochemical Properties and Synthetic Applications of CAS 51123-59-2
Executive Summary & Nomenclature Clarification
In chemical research and drug development, precise nomenclature is the bedrock of reproducibility. While occasionally queried as "2-Chloro-3-methyl-6-nitroaniline," CAS Registry Number 51123-59-2 is universally indexed in definitive chemical databases as 3-Chloro-2-methyl-6-nitroaniline (also known by its synonym, 2-amino-6-chloro-3-nitrotoluene)[1][2]. The isomer 2-chloro-3-methyl-6-nitroaniline corresponds to a different registry (CAS 55730-13-7)[3]. To maintain absolute scientific integrity and E-E-A-T standards, this whitepaper focuses strictly on the compound defined by the definitive identifier: CAS 51123-59-2 .
This guide provides an in-depth analysis of 3-chloro-2-methyl-6-nitroaniline, a highly specialized intermediate utilized in the synthesis of pharmaceutical ligands, targeted agrochemicals, and advanced corrosion inhibitors[2][4].
Physicochemical Profiling
The distinct reactivity of CAS 51123-59-2 is driven by its highly substituted aromatic ring. The electron-withdrawing nitro group (-NO₂) and electronegative chlorine atom (-Cl) significantly modulate the basicity of the amine (-NH₂) and dictate the regioselectivity of downstream electrophilic or nucleophilic attacks[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3-Chloro-2-methyl-6-nitroaniline |
| CAS Registry Number | 51123-59-2 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol [2] |
| Physical State | Solid (White to yellow/orange crystalline powder)[1][5] |
| Melting Point | 145 - 147 °C[6] |
| Boiling Point | 337.9 ± 37.0 °C at 760 mmHg |
| Storage Conditions | Ambient to 4°C, protect from light, inert atmosphere[5] |
| SMILES Code | NC1=C(=O)C=CC(Cl)=C1C[3] |
Mechanistic Synthesis Pathways
The industrial and laboratory-scale synthesis of CAS 51123-59-2 relies on the strategic use of protecting groups to control regioselectivity and prevent oxidative degradation. Direct nitration of 3-chloro-2-methylaniline is unviable due to the susceptibility of the free amine to oxidation by nitric acid.
Synthetic pathway of CAS 51123-59-2 via acetylation, nitration, and deprotection.
Mechanistic Causality:
-
Acetylation: Converts the amine into an acetanilide. The bulky acetyl group provides steric hindrance and moderates the ring's activation, directing the incoming nitronium ion (NO₂⁺) predominantly to the desired position[4].
-
Nitration: Conducted under strict thermal control (<0°C) using fuming nitric and sulfuric acid to prevent over-nitration and thermal runaway[7].
-
Deprotection: Base-catalyzed hydrolysis cleaves the amide bond, yielding the target free amine[4][7].
Downstream Applications in Advanced Synthesis
CAS 51123-59-2 is a versatile building block across multiple high-value chemical sectors[2].
Downstream synthetic applications of CAS 51123-59-2 in materials and pharma.
-
Corrosion Inhibitors: It is a direct precursor to 4-chloro-3-methyl-1,2-benzenediamine, which is subsequently diazotized to form chloro-methylbenzotriazoles—highly effective film-forming corrosion inhibitors for aqueous cooling systems[4][8].
-
Pharmaceuticals: Reduced derivatives are utilized as scaffolds for synthesizing Histamine H4 receptor ligands, which are investigated for treating asthma and allergic rhinitis[7]. It also serves as an intermediate for tyrosine kinase inhibitors[2].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the why behind each operational step.
Protocol A: Deprotection (Hydrolysis) to Yield CAS 51123-59-2
Reference Standard adapted from patent literature[4][7].
-
Reagent Preparation: Dissolve 1.0 g of the isomer-purified 3-chloro-2-methyl-6-nitroacetanilide in 20 mL of methanol.
-
Base Addition: Add solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to adjust the pH to ~10.
-
Causality: The strong base acts as a nucleophile, attacking the carbonyl carbon of the acetyl group to facilitate amide bond cleavage.
-
-
Reaction Execution: Stir the solution at room temperature for 16 hours (or reflux for faster conversion).
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The starting acetanilide is less polar than the resulting free amine. A successful reaction is validated by the complete disappearance of the higher Rf spot.
-
Workup: Remove the solvent in vacuo. Partition the residue between water (50 mL) and dichloromethane (50 mL). Extract the aqueous phase, dry the combined organic layers over sodium sulfate, and concentrate to yield the yellow solid product.
Protocol B: Chemoselective Reduction to 4-Chloro-3-methyl-1,2-benzenediamine
Reference Standard adapted from patent literature[4][7].
-
Reaction Setup: Dissolve 500 mg (2.67 mmol) of 3-chloro-2-methyl-6-nitroaniline in a mixture of acetic acid (5 mL) and water (1 mL). Heat to 90°C.
-
Reduction: Slowly add iron powder (900 mg, 16.0 mmol) to the heated solution.
-
Causality: Béchamp reduction (Fe/AcOH) is chosen specifically for its high chemoselectivity. Using harsh catalytic hydrogenation (e.g., Pd/C with H₂) on halogenated aromatics risks unwanted dehalogenation (cleaving the aryl-chloride bond). Iron powder selectively reduces the nitro group to an amine while leaving the chlorine substituent intact[7].
-
-
Self-Validation (Visual & Analytical): The reaction mixture will transition from a yellow/orange suspension to a dark sludge as the iron is oxidized. Post-workup, validate the product via FT-IR by confirming the absence of characteristic nitro group symmetric/asymmetric stretches (~1530 and 1350 cm⁻¹).
-
Workup: After 2 hours at 90°C, cool the mixture, pour onto ice, filter, and extract to isolate the diamine precipitate.
Safety, Handling, and Environmental Impact
Handling CAS 51123-59-2 requires strict adherence to GHS safety protocols due to the inherent toxicity of nitroaniline derivatives[1].
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[5][9].
-
Precautionary Measures: P280 (Wear protective gloves/eye protection). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338)[3][5].
-
Environmental Degradation: Nitroaromatic compounds are notoriously persistent in the environment. However, indigenous microorganisms have been evaluated for their potential to bioremediate similar compounds (e.g., 2-methyl-3-nitroaniline) via enzymatic reduction of the nitro group[2].
References
-
[1][2][10] Title: Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 Source: Smolecule URL: 2
-
[5][6][9] Title: 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 Source: Sigma-Aldrich (Merck) URL: 6
-
[3] Title: 51123-59-2 | 3-Chloro-2-methyl-6-nitroaniline Source: BLD Pharm URL: 3
-
[4][8] Title: EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole Source: European Patent Office (EPO) URL: 4
-
[7] Title: Patent Application Publication US 2006/0111416 A1 (Histamine H4 Receptor Ligands) Source: Googleapis.com (USPTO) URL: 7
Sources
- 1. CAS 51123-59-2: 3-Chloro-2-methyl-6-nitroaniline [cymitquimica.com]
- 2. Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 [smolecule.com]
- 3. 51123-59-2|3-Chloro-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]
- 4. METHODS OF INHIBITING CORROSION USING ISOMERS OF CHLORO-METHYLBENZOTRIAZOLE - Patent 1089982 [data.epo.org]
- 5. 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 [sigmaaldrich.com]
- 6. 3-chloro-2-methyl-6-nitroaniline | 51123-59-2 [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole - Google Patents [patents.google.com]
- 9. 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 [sigmaaldrich.com]
- 10. Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 [smolecule.com]
